N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-20-12-8-9(6-7-10(12)15)22(18,19)17-14-16-11-4-2-3-5-13(11)21-14/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWTWTZMFDPPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemical Research Applications
In chemical research, N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in the development of new chemical entities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with tailored properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acids or ketones |
| Reduction | Hydrogen gas (H₂), Sodium borohydride (NaBH₄) | Alcohols or amines |
| Substitution | Alkyl halides in the presence of a base | Various alkyl or aryl groups |
Biological Research Applications
The compound has shown potential in biological research, particularly for its antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various microorganisms, positioning it as a candidate for developing new antimicrobial agents. The sulfonamide group is known to interact with biological targets, making this compound useful in medicinal chemistry.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial enzymes crucial for cell wall synthesis.
Medicinal Chemistry Applications
In the field of medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to bind to specific molecular targets suggests applications in drug design for various diseases.
Table 2: Potential Therapeutic Applications
| Disease Target | Mechanism of Action | Potential Benefits |
|---|---|---|
| Bacterial Infections | Inhibition of cell wall synthesis | Development of new antibiotics |
| Fungal Infections | Disruption of fungal metabolism | Broad-spectrum antifungal agents |
| Cancer | Targeting specific cancer pathways | Development of novel anticancer therapies |
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. The compound's properties make it suitable for applications requiring robust chemical characteristics.
Case Study: Dye Production
The compound has been incorporated into formulations for producing vibrant dyes used in textiles and coatings. Its sulfonamide group enhances solubility and binding properties, leading to improved color fastness in various applications.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to bind to enzymes and receptors, inhibiting their activity. This interaction disrupts biological processes, leading to the desired therapeutic or antimicrobial effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of bacterial enzymes involved in cell wall synthesis.
Receptors: Binding to receptors involved in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6)
- Molecular Formula : C₉H₉N₃O₃S₂
- Molecular Weight : 271.31 g/mol
- Key Features: Replaces the benzothiazole ring with a 1,3,4-thiadiazole heterocycle. Lacks the chloro substituent, retaining only a 4-methoxy group on the benzene ring. Solubility: Limited in chloroform and methanol but compatible with DMSO .
Comparison :
- Absence of a chloro group lowers electronegativity, affecting binding affinity in pharmacological contexts.
4-Chloro-N-[1-(3-methoxybenzyl)-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)
Comparison :
- The 3-methoxybenzyl group introduces steric hindrance, which may reduce solubility but enhance selectivity in enzyme inhibition.
Halogenated Analogues (4-Fluoro, 4-Bromo Derivatives)
- Structural Insights: Chloro and bromo derivatives crystallize in the tetragonal P-421c space group, while the fluoro analogue adopts monoclinic P21/c. Halogen size directly impacts lattice energy and packing efficiency. Dominant Interactions: N–H(hydrazinyl)···N(thiazoyl) hydrogen bonds and offset π···π stacking stabilize all three derivatives. Bromo variants exhibit shorter halogen···π contacts due to higher polarizability .
Comparison :
- The chloro substituent in the target compound balances steric and electronic effects, offering intermediate lattice stability between fluoro (smaller) and bromo (larger) analogues.
Pharmacological and Physicochemical Data
| Compound | Molecular Weight (g/mol) | Solubility | Key Interactions | Potential Applications |
|---|---|---|---|---|
| Target Compound | 342.80 | Limited data; likely DMSO-compatible | N–H···N, π···π stacking | Kinase inhibition, antimicrobials |
| 4-Methoxy-thiadiazole derivative | 271.31 | Chloroform, methanol | S···O (sulfonate) interactions | Research chemical, enzyme assays |
| Benzimidazole analogue | 468.96 | Not reported | N–H···O, C–H···π | Anticancer, kinase modulation |
Crystallographic and Computational Insights
- Hirshfeld Surface Analysis : For the target compound’s analogues, ~25% of intermolecular contacts arise from H-bonding (N–H···N/O), while π···π interactions contribute ~15% .
- PIXEL Calculations : Lattice energy for chloro derivatives (~−120 kJ/mol) is intermediate between fluoro (−110 kJ/mol) and bromo (−130 kJ/mol) variants, reflecting halogen electronegativity trends .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzothiazole ring fused with a sulfonamide group , along with chloro and methoxy substituents on the aromatic ring. Its molecular formula is and it has a CAS number of 1374679-57-8. The synthesis typically involves:
- Formation of the Benzothiazole Core : Achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
- Further Modifications : Subsequent reactions introduce the chloro and methoxy groups, completing the sulfonamide structure.
Optimized synthetic routes are crucial for achieving high yield and purity, often employing continuous flow reactors in industrial settings .
This compound exerts its biological effects primarily through interactions with specific molecular targets:
- Enzymatic Inhibition : The sulfonamide group binds to enzymes involved in bacterial cell wall synthesis, disrupting essential biological processes such as folic acid synthesis. This mechanism underpins its potential antibacterial activity .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various microorganisms by targeting specific enzymes critical for their survival. For example, studies have demonstrated its effectiveness against strains of bacteria resistant to conventional antibiotics .
Cytotoxicity and Anticancer Potential
In addition to its antibacterial activity, this compound has shown promise in anticancer research. Preliminary studies suggest that it may selectively induce cytotoxic effects in cancer cell lines while sparing normal cells. This selectivity is crucial for developing new cancer therapies .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
